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molecular formula C5H6ClF3O B1443015 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride CAS No. 1163707-53-6

3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride

Cat. No. B1443015
M. Wt: 174.55 g/mol
InChI Key: FDLKHHYXFFZRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293753B2

Procedure details

DMF (3 drops) was added to a solution of 3,3,3-trifluoro-2,2-dimethyl-propionic acid [889940-13-0] (179 mmol) in CH2Cl2 (160 mL) at rt. Slowly added a solution of oxalyl chloride (197 mmol) in CH2Cl2 (20 mL). After stirring for 14 h, the reaction mixture was carefully evaporated (500 mbar, 33° C.) to afford the title compound (volatile!) as a yellow solution.
Quantity
197 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
179 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([CH3:8])([CH3:7])[C:4](O)=[O:5].C(Cl)(=O)C([Cl:14])=O>CN(C=O)C.C(Cl)Cl>[F:1][C:2]([F:10])([F:9])[C:3]([CH3:8])([CH3:7])[C:4]([Cl:14])=[O:5]

Inputs

Step One
Name
Quantity
197 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
179 mmol
Type
reactant
Smiles
FC(C(C(=O)O)(C)C)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was carefully evaporated (500 mbar, 33° C.)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC(C(C(=O)Cl)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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